molecular formula C9H7KN2O2S B2538275 Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate CAS No. 147891-26-7

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate

Cat. No.: B2538275
CAS No.: 147891-26-7
M. Wt: 246.33
InChI Key: PPVCTMDSEKEAHB-UHFFFAOYSA-M
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Description

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate is a chemical compound known for its unique structure and properties. It belongs to the class of oxadiazole derivatives, which are known for their diverse biological and chemical applications. This compound is characterized by the presence of a potassium ion, a methoxyphenyl group, and an oxadiazole ring, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate typically involves the reaction of 4-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic compounds.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-amine
  • 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid

Uniqueness

Potassium 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate stands out due to its potassium ion, which can influence its solubility, reactivity, and biological activity. This unique feature makes it a valuable compound for various applications, distinguishing it from other similar oxadiazole derivatives.

Properties

IUPAC Name

potassium;5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S.K/c1-12-7-4-2-6(3-5-7)8-10-11-9(14)13-8;/h2-5H,1H3,(H,11,14);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPVCTMDSEKEAHB-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)[S-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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